Methyl (2S)-2-aminohex-5-ynoate;hydrochloride Methyl (2S)-2-aminohex-5-ynoate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1379445-19-8
VCID: VC4618340
InChI: InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1
SMILES: COC(=O)C(CCC#C)N.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

CAS No.: 1379445-19-8

Cat. No.: VC4618340

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride - 1379445-19-8

Specification

CAS No. 1379445-19-8
Molecular Formula C7H12ClNO2
Molecular Weight 177.63
IUPAC Name methyl (2S)-2-aminohex-5-ynoate;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1
Standard InChI Key AUVQEMCYWHTHLQ-RGMNGODLSA-N
SMILES COC(=O)C(CCC#C)N.Cl

Introduction

Chemical Identity and Structural Features

Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of non-proteinogenic amino acids. Its structure features:

  • A stereospecific (2S)-configuration at the α-carbon, critical for chiral recognition in biological systems.

  • A terminal alkyne group at the C5 position, enabling click chemistry applications.

  • A methyl ester protecting group, enhancing solubility in organic solvents.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H12ClNO2\text{C}_7\text{H}_{12}\text{ClNO}_2
Molecular Weight177.63–178 Da
CAS Registry Number1379445-19-8
Hydrogen Bond Donors1
Rotatable Bonds4

The compound’s stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks corresponding to the α-proton (δ 4.01 ppm) and alkyne proton (δ 2.76 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves asymmetric catalysis or chiral pool strategies. A reported method employs:

  • Deprotection of Benzophenone Imines: Intermediate amines are generated via acid hydrolysis (e.g., HCl in tetrahydrofuran), yielding the free amino ester .

  • Alkyne Introduction: Sonogashira coupling or nucleophilic substitution installs the terminal alkyne group.

Critical Reaction Conditions:

  • Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness .

  • Catalysts: Palladium complexes facilitate alkyne coupling reactions .

  • Purification: Flash chromatography (hexanes/ethyl acetate) achieves >95% purity .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Key signals include the methyl ester singlet (δ 3.63 ppm) and alkyne proton (δ 2.76 ppm) .

  • Mass Spectrometry: LTQ-MS analysis confirms the molecular ion peak at m/z 178 .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

ParameterValueMethod/Source
LogP0.17Computational
Polar Surface Area52 ŲXLogP3
Melting PointNot reported
SolubilityOrganic solventsEmpirical

The compound’s low LogP indicates moderate lipophilicity, suitable for cell-permeable prodrug designs. Its instability in aqueous media (pH < 4) necessitates storage at −20°C under inert atmospheres .

Applications in Chemical Biology

Bioconjugation and Peptide Engineering

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. For example:

  • Peptide Labeling: Incorporation into peptide backbones allows site-specific attachment of fluorophores or affinity tags .

  • Proteomic Probes: Alkyne-functionalized amino acids serve as metabolic labels for tracking protein synthesis .

Pharmaceutical Intermediate

As a chiral building block, this compound aids in synthesizing:

  • Kinase Inhibitors: Alkyne groups facilitate late-stage diversification via click chemistry.

  • Anticancer Agents: Structural analogs show promise in preclinical models .

SupplierPurityPack SizePrice (USD)
Enamine US95%100 mg515
SIA Enamine95%1 g1,485

Prices scale nonlinearly, reflecting synthesis complexity and chiral purity requirements .

Future Directions

  • Stability Studies: Investigating degradation pathways under physiological conditions.

  • Scalable Synthesis: Developing continuous-flow methods to reduce production costs.

  • In Vivo Applications: Assessing pharmacokinetics in animal models.

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